1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate
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Overview
Description
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate is a chemical compound with the molecular formula C33H32BNO2 and a molecular weight of 485.439 g/mol It is known for its unique structure, which includes a pyridinium core substituted with acetoxy and dimethyl groups, paired with a tetraphenylborate anion
Preparation Methods
The synthesis of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate typically involves the reaction of 2,4-dimethylpyridine with acetic anhydride in the presence of a suitable catalyst to form the acetoxy derivative. This intermediate is then reacted with tetraphenylborate salts to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate can be compared with other similar compounds, such as:
- 1-Acetoxy-4-methoxypyridinium tetraphenylborate
- 1-Acetoxy-2,6-dimethyl-4-(4-morpholinyl)pyridinium tetraphenylborate
- 1-Acetoxy-2-methyl-4-(4-morpholinyl)pyridinium tetraphenylborate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C33H32BNO2 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(2,4-dimethylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C9H12NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-4-5-10(8(2)6-7)12-9(3)11/h1-20H;4-6H,1-3H3/q-1;+1 |
InChI Key |
FLICHMQNYVNVPD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+](C=C1)OC(=O)C)C |
Origin of Product |
United States |
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